molecular formula C19H25N3O3 B4797119 1-[4-(acetylamino)phenyl]-N-cyclohexyl-5-oxopyrrolidine-3-carboxamide

1-[4-(acetylamino)phenyl]-N-cyclohexyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B4797119
M. Wt: 343.4 g/mol
InChI Key: VGASQZAXNIQFMR-UHFFFAOYSA-N
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Description

1-[4-(acetylamino)phenyl]-N-cyclohexyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 1-[4-(acetylamino)phenyl]-N-cyclohexyl-5-oxopyrrolidine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the core pyrrolidine structure, followed by the introduction of the acetylamino and cyclohexyl groups. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-[4-(acetylamino)phenyl]-N-cyclohexyl-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetylamino group.

    Hydrolysis: Acidic or basic conditions can lead to the hydrolysis of the amide bond, yielding the corresponding carboxylic acid and amine.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[4-(acetylamino)phenyl]-N-cyclohexyl-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[4-(acetylamino)phenyl]-N-cyclohexyl-5-oxopyrrolidine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Properties

IUPAC Name

1-(4-acetamidophenyl)-N-cyclohexyl-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-13(23)20-16-7-9-17(10-8-16)22-12-14(11-18(22)24)19(25)21-15-5-3-2-4-6-15/h7-10,14-15H,2-6,11-12H2,1H3,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGASQZAXNIQFMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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